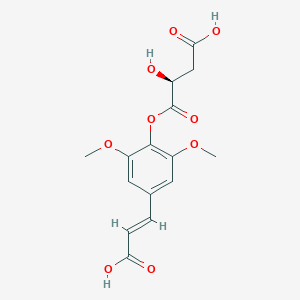

sinapic acid (S)-malate ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sinapic acid (S)-malate ester is the 4-O-(S)-malate derivative of sinapic acid. It derives from a (S)-malate(2-). It is a conjugate acid of a sinapoyl (S)-malate(2-).

Applications De Recherche Scientifique

Biological Activities

1. Antioxidant Properties

Sinapoyl malate exhibits strong antioxidant activity, which is essential for protecting cells from oxidative stress. Research has shown that it can scavenge free radicals effectively, thereby reducing cellular damage and associated diseases . This property positions sinapoyl malate as a potential ingredient in dietary supplements and functional foods aimed at improving health outcomes.

2. UV Protection

Sinapoyl malate functions as a natural UV filter in plants, protecting them from harmful ultraviolet radiation. Studies indicate that it absorbs UV-B light efficiently while allowing other wavelengths necessary for photosynthesis to pass through . This characteristic makes it a promising candidate for use in sunscreens and cosmetic formulations aimed at providing skin protection against UV damage.

3. Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens, making it a potential alternative to synthetic preservatives in food products . Its ability to inhibit microbial growth can extend the shelf life of food items and enhance food safety.

Plant Defense Mechanism

A study conducted on Arabidopsis thaliana revealed that sinapoyl malate plays a crucial role in the plant's response to UV-B stress by regulating stomatal closure. The accumulation of sinapoyl malate was found to be essential for mitigating damage caused by UV exposure . This research underscores its potential application in developing stress-resistant crop varieties.

Cosmetic Formulation

Research into the photoprotective properties of sinapoyl malate has led to its incorporation into cosmetic formulations aimed at reducing skin damage from UV radiation. Its high absorption efficiency makes it an attractive alternative to conventional synthetic UV filters .

Summary Table of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Pharmaceuticals | Dietary supplements | Antioxidant properties |

| Cosmetics | Sunscreens | Natural UV protection |

| Food Industry | Preservatives | Antimicrobial activity |

| Agriculture | Crop protection | Enhances plant resilience against UV stress |

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Sinapic acid (S)-malate ester undergoes hydrolysis under acidic or basic conditions, cleaving the ester bond to yield sinapic acid and malate as primary products . This reaction is critical in plant metabolism, where enzymatic hydrolysis regulates the compound's bioavailability.

Key Findings:

-

Acidic Hydrolysis : Protonation of the ester carbonyl group increases electrophilicity, facilitating nucleophilic attack by water.

-

Basic Hydrolysis : Deprotonation of water generates hydroxide ions, which act as nucleophiles to break the ester bond.

-

Enzymatic Hydrolysis : Sinapoylglucose:malate sinapoyltransferase (SMT) and related enzymes catalyze reversible esterification in plants, balancing sinapoyl malate levels with its precursors .

Oxidation Reactions

The phenolic hydroxyl groups in this compound are susceptible to oxidation, forming quinones or other oxidized derivatives. This property underpins its antioxidant activity in scavenging free radicals .

Mechanisms:

-

Autoxidation : Reaction with molecular oxygen generates semiquinone radicals, which stabilize via resonance.

-

Enzymatic Oxidation : Peroxidases and polyphenol oxidases mediate oxidation in plant tissues, influencing secondary metabolite synthesis .

Photochemical Reactions and UV Absorption

This compound exhibits strong UV-B absorption (λ<sub>max</sub> ~330–338 nm), protecting plants from photodamage. Its conjugated π-system and electron-rich malate moiety enable efficient charge transfer upon UV excitation .

Experimental Data:

| Property | Value | Method/Source |

|---|---|---|

| Oscillator Strength | 0.65 | Laser spectroscopy |

| Absorption Efficiency | High (UV-B region) | Jet-cooled experiments |

This high oscillator strength (near the theoretical maximum of 1.0) ensures robust UV-B screening while allowing visible light transmission for photosynthesis .

Synthetic and Biosynthetic Pathways

While not direct reactions of the compound, its biosynthesis involves enzymatic steps that highlight its reactivity:

-

Precursor Synthesis : Sinapic acid forms via Knoevenagel-Doebner condensation of syringaldehyde and malonic acid .

-

Esterification : Sinapoylglucose:malate sinapoyltransferase (SMT) catalyzes malate esterification to sinapic acid .

Stability and Degradation

Propriétés

Formule moléculaire |

C15H16O9 |

|---|---|

Poids moléculaire |

340.28 g/mol |

Nom IUPAC |

(3S)-4-[4-[(E)-2-carboxyethenyl]-2,6-dimethoxyphenoxy]-3-hydroxy-4-oxobutanoic acid |

InChI |

InChI=1S/C15H16O9/c1-22-10-5-8(3-4-12(17)18)6-11(23-2)14(10)24-15(21)9(16)7-13(19)20/h3-6,9,16H,7H2,1-2H3,(H,17,18)(H,19,20)/b4-3+/t9-/m0/s1 |

Clé InChI |

SVOZVFTXNDIEBH-NWALNABHSA-N |

SMILES |

COC1=CC(=CC(=C1OC(=O)C(CC(=O)O)O)OC)C=CC(=O)O |

SMILES isomérique |

COC1=CC(=CC(=C1OC(=O)[C@H](CC(=O)O)O)OC)/C=C/C(=O)O |

SMILES canonique |

COC1=CC(=CC(=C1OC(=O)C(CC(=O)O)O)OC)C=CC(=O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.